molecular formula C9H13NO2 B13537841 Methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Cat. No.: B13537841
M. Wt: 167.20 g/mol
InChI Key: ZENSQKXTWLKIKK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is an organic compound featuring a cyclohexa-1,4-diene ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexa-1,4-diene and a suitable amino acid derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexa-1,4-diene ring to a cyclohexane ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexa-1,4-diene ring and amino group play crucial roles in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,4-diene derivatives: Compounds with similar cyclohexa-1,4-diene rings but different functional groups.

    Amino acid derivatives: Compounds with similar amino acid structures but different side chains.

Uniqueness

Methyl (2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is unique due to the combination of its cyclohexa-1,4-diene ring and amino acid structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m1/s1

InChI Key

ZENSQKXTWLKIKK-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CCC=CC1)N

Canonical SMILES

COC(=O)C(C1=CCC=CC1)N

Origin of Product

United States

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